molecular formula C23H22N4O5S B14153898 N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide CAS No. 59748-60-6

N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide

Cat. No.: B14153898
CAS No.: 59748-60-6
M. Wt: 466.5 g/mol
InChI Key: OZVMFMRJWGEXCQ-UHFFFAOYSA-N
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Description

N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties

Preparation Methods

The synthesis of N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide typically involves multiple steps The process begins with the nitration of 3,4-dimethylacridine to introduce the nitro group at the 6-positionThe methoxyphenyl group is then attached via a coupling reaction, and finally, the methanesulfonamide group is introduced through sulfonation .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity, where it can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Properties

CAS No.

59748-60-6

Molecular Formula

C23H22N4O5S

Molecular Weight

466.5 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide

InChI

InChI=1S/C23H22N4O5S/c1-13-5-8-18-22(14(13)2)25-20-12-16(27(28)29)7-9-17(20)23(18)24-19-10-6-15(11-21(19)32-3)26-33(4,30)31/h5-12,26H,1-4H3,(H,24,25)

InChI Key

OZVMFMRJWGEXCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC)C

Origin of Product

United States

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